molecular formula C21H24N4O2 B11209093 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide

Katalognummer: B11209093
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: QORORAORGPERBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a piperidinecarboxamide moiety, which contributes to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Analyse Chemischer Reaktionen

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and catalytic amounts of bases or acids. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases. These enzymes play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE include other benzofuro[3,2-d]pyrimidine derivatives and fused pyrimidine compounds such as pyrazolo[3,4-d]pyrimidine and quinazoline derivatives. These compounds also exhibit biological activities, including anticancer and anti-inflammatory properties . 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features and the presence of the piperidinecarboxamide moiety, which enhances its biological activity and selectivity.

Eigenschaften

Molekularformel

C21H24N4O2

Molekulargewicht

364.4 g/mol

IUPAC-Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c26-21(24-15-5-1-2-6-15)14-9-11-25(12-10-14)20-19-18(22-13-23-20)16-7-3-4-8-17(16)27-19/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,24,26)

InChI-Schlüssel

QORORAORGPERBP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.